7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Overview
Description
7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chloro substituent, and dimethoxyphenyl and dimethylbenzenesulfonyl groups.
Preparation Methods
The synthesis of 7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chloro substituent and the dimethoxyphenyl and dimethylbenzenesulfonyl groups requires specific reagents and reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation under appropriate conditions.
Reduction: The chloro substituent can be reduced to a hydrogen atom using suitable reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Its chemical properties make it useful in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, potentially inhibiting their activity. The chloro and dimethoxyphenyl groups may enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines with different substituents. For example:
- 7-Chloro-N-(2,5-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- 7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-4-amine These compounds share a similar core structure but differ in their substituents, which can affect their chemical and biological properties. The uniqueness of 7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine lies in its specific combination of substituents, which may confer distinct properties and applications.
Properties
IUPAC Name |
7-chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O4S/c1-14-5-8-18(11-15(14)2)36(32,33)25-24-28-23(27-20-13-17(34-3)7-10-22(20)35-4)19-12-16(26)6-9-21(19)31(24)30-29-25/h5-13H,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKVKOQYOKTMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=C(C=CC(=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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